3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol

Description

Introduction and Chemical Classification

Structural Identity and Nomenclature

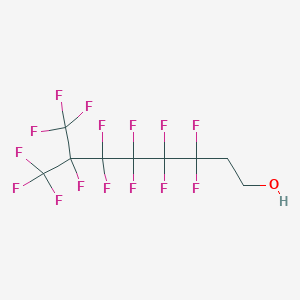

The compound 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octan-1-ol (CAS: 20015-46-7) is characterized by a linear carbon chain with extensive fluorination and a terminal hydroxyl group. Its molecular formula is $$ \text{C}9\text{H}5\text{F}{15}\text{O} $$, and it has a molecular weight of 414.11 g/mol. The IUPAC name reflects its substitution pattern: twelve fluorine atoms occupy positions 3–8, while a trifluoromethyl group ($$ \text{CF}3 $$) branches from carbon 7.

Key Structural Features:

- Hydroxyl Group : Positioned at carbon 1, enabling reactivity in polymer synthesis.

- Fluorination Pattern : Adjacent fluorinated carbons (3–8) create a hydrophobic backbone.

- Trifluoromethyl Branch : Enhances steric and electronic effects, influencing solubility and stability.

The compound is also known by synonyms such as 1H,1H,2H,2H-perfluoro-7-methyloctan-1-ol and 8:2 fluorotelomer alcohol (8:2 FTOH), where "8:2" denotes eight perfluorinated carbons and two non-fluorinated carbons in the alcohol group.

Position within the Fluorotelomer Alcohol (FTOH) Family

Fluorotelomer alcohols are defined by the general formula $$ \text{F}(\text{CF}2)n\text{CH}2\text{CH}2\text{OH} $$, where $$ n $$ is typically even. This compound belongs to the 8:2 FTOH subclass ($$ n = 8 $$), distinguishing it from shorter-chain analogs like 6:2 FTOH ($$ n = 6 $$) and longer-chain derivatives like 10:2 FTOH ($$ n = 10 $$).

Comparative Properties of FTOHs:

The 8:2 FTOH’s intermediate chain length balances volatility and stability, making it a common precursor in industrial applications.

Historical Development and Applications

First synthesized in the mid-20th century during PFAS commercialization, 8:2 FTOH emerged as a key intermediate in producing water- and oil-repellent coatings. Its development paralleled the growth of fluoropolymer industries, driven by demand for non-stick surfaces and fire-resistant materials.

Industrial Uses:

- Polymer Production : Serves as a monomer for fluorotelomer acrylates used in textiles and food packaging.

- Surfactants : Enhances foaming capacity in firefighting foams and industrial cleaners.

- Chemical Synthesis : Precursor to perfluorooctanoic acid (PFOA) and other perfluorocarboxylic acids (PFCAs) via biodegradation.

The compound’s volatility and reactivity made it a preferred choice for applications requiring durable surface modifications.

Significance in Per- and Polyfluoroalkyl Substances (PFAS) Research

As a PFAS precursor, 8:2 FTOH has garnered attention for its environmental transformation into persistent pollutants like PFOA. Studies demonstrate that aerobic biodegradation of 8:2 FTOH in soil yields PFOA at rates up to 7.87% within 24 hours, highlighting its role in PFAS contamination.

Research Focus Areas:

Biodegradation Pathways :

Analytical Challenges :

Regulatory Implications :

- The U.S. Environmental Protection Agency (EPA) classifies 8:2 FTOH as a “pivotal precursor” in PFAS risk assessments.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F15O/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h25H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZPXINSJOBSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379910 | |

| Record name | 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20015-46-7 | |

| Record name | 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20015-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the construction of a perfluorinated carbon chain bearing a trifluoromethyl group and a terminal hydroxyl functionality. The key challenges include selective fluorination, introduction of the trifluoromethyl substituent, and installation of the primary alcohol group without compromising the fluorinated backbone.

Common Synthetic Routes

Fluorinated Alkyl Chain Assembly

- The perfluorinated carbon chain is typically assembled via telomerization or electrophilic fluorination of suitable precursors such as partially fluorinated alkanes or alkenes.

- Radical telomerization using perfluoroalkyl iodides under UV irradiation is a common approach to build the fluorinated backbone with controlled chain length and fluorine substitution pattern.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl substituent at the 7-position is introduced via nucleophilic or electrophilic trifluoromethylation reagents.

- Common reagents include trifluoromethyl iodide (CF3I) or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.

- The trifluoromethylation step is often performed on an intermediate with a suitable leaving group or unsaturation at the target carbon.

Installation of the Terminal Hydroxyl Group

- The primary alcohol at the 1-position is introduced by selective reduction or substitution reactions.

- For example, a terminal halide or tosylate intermediate can be converted to the alcohol via nucleophilic substitution with hydroxide or by reduction of an aldehyde/ester precursor.

- Protection/deprotection strategies may be employed to avoid side reactions during fluorination or trifluoromethylation.

Representative Synthetic Procedure (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Radical telomerization | Perfluoroalkyl iodide, UV light, radical initiator | Formation of perfluorinated alkyl iodide intermediate |

| 2 | Trifluoromethylation | CF3I or TMSCF3, catalyst (e.g., Cu, Pd) | Introduction of trifluoromethyl group at C-7 |

| 3 | Nucleophilic substitution | NaOH or KOH, polar aprotic solvent (e.g., DMF) | Conversion of terminal halide to primary alcohol |

| 4 | Purification | Distillation, chromatography | Isolation of pure 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octan-1-ol |

Industrial Synthesis Considerations

- Industrial production often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for fluorinated compounds due to their reactivity and volatility.

- Advanced purification techniques including fractional distillation under reduced pressure and high-performance liquid chromatography (HPLC) are used to achieve high purity.

- Catalysts and solvents are selected to optimize yield and minimize side reactions, with an emphasis on environmentally benign and cost-effective options.

Analytical Characterization During Preparation

- 19F NMR spectroscopy is used extensively to confirm the fluorine substitution pattern and integrity of the perfluorinated chain.

- 1H and 13C NMR provide information on the hydroxyl group and carbon skeleton.

- Mass spectrometry (HRMS) confirms molecular weight and detects impurities.

- HPLC with fluorinated stationary phases assesses purity and monitors reaction progress.

3 Summary Table of Preparation Methods

| Aspect | Description | Typical Conditions/Notes |

|---|---|---|

| Fluorinated chain formation | Radical telomerization or electrophilic fluorination | Perfluoroalkyl iodides, UV light, radical initiators |

| Trifluoromethyl group introduction | Electrophilic or nucleophilic trifluoromethylation | CF3I, TMSCF3, metal catalysts (Cu, Pd) |

| Terminal hydroxyl installation | Nucleophilic substitution or reduction | NaOH/KOH, DMF or other polar aprotic solvents |

| Purification | Distillation, chromatography | Reduced pressure distillation, preparative HPLC |

| Analytical methods | 19F NMR, 1H/13C NMR, HRMS, HPLC | Confirm structure, purity, and yield |

4 Research Findings and Notes

- The fluorination pattern and trifluoromethyl substitution confer exceptional chemical stability and hydrophobicity, which require careful control of reaction conditions to avoid degradation or side reactions.

- The primary alcohol functionality allows for further chemical modifications, making this compound a valuable intermediate in fluorinated material synthesis.

- Literature reports emphasize the importance of protecting groups during multi-step synthesis to prevent unwanted reactions at the hydroxyl site.

- Industrial scale-up focuses on continuous flow methods to improve reproducibility and safety due to the reactive nature of fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as .

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alkanes or alcohols.

Substitution: Formation of alkyl halides.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Dodecafluoro-7-(trifluoromethyl)octan-1-ol serves as a precursor in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of fluorinated moieties into organic molecules. This is particularly useful in developing pharmaceuticals and agrochemicals where fluorination can enhance biological activity and metabolic stability.

Polymer Chemistry

This compound is utilized in polymer chemistry to modify the surface properties of polymers. The incorporation of dodecafluoro-7-(trifluoromethyl)octan-1-ol into polymer matrices can impart water and oil repellency while maintaining mechanical strength. This application is significant in producing coatings and films with enhanced durability and performance.

Surface Modification

The compound's ability to reduce surface energy makes it an excellent candidate for surface modification applications. It can be used to create low-friction surfaces or to enhance the hydrophobicity of materials. This property is particularly beneficial in textiles and automotive industries where water repellency is crucial.

Nanotechnology

In nanotechnology, dodecafluoro-7-(trifluoromethyl)octan-1-ol can be employed to functionalize nanoparticles. The fluorinated groups can improve the stability and dispersibility of nanoparticles in various solvents, which is essential for applications in drug delivery systems and catalysis.

Fluorinated Surfactants

Due to its surfactant properties, this compound can be explored as a potential environmentally friendly alternative to traditional surfactants in cleaning products. Its effectiveness at lower concentrations could lead to reduced environmental impact while maintaining performance.

Oil Spill Remediation

The hydrophobic nature of dodecafluoro-7-(trifluoromethyl)octan-1-ol makes it suitable for applications in oil spill remediation. It can be used to formulate agents that help in the dispersion of oil slicks on water surfaces.

Case Study: Fluorinated Coatings

A study demonstrated the effectiveness of incorporating dodecafluoro-7-(trifluoromethyl)octan-1-ol into fluoropolymer coatings for enhancing water repellency and stain resistance on various substrates including glass and metal surfaces. The treated surfaces exhibited significantly lower water contact angles compared to untreated samples.

Case Study: Drug Delivery Systems

Research has indicated that nanoparticles functionalized with dodecafluoro-7-(trifluoromethyl)octan-1-ol showed improved cellular uptake in targeted drug delivery applications. The fluorinated surface enhanced interaction with cell membranes while maintaining biocompatibility.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol involves its interaction with molecular targets through hydrophobic interactions and fluorophilic interactions . These interactions can alter the conformation and activity of biological molecules, leading to various effects .

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol

- Alternative Names: 2-(Perfluoro-5-methylhexyl)ethanol 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-trifluoromethyloctan-1-ol

- Molecular Formula : C₈H₅F₁₅O (inferred from substituents and –12)

- Key Features :

- Contains 12 fluorine atoms and one trifluoromethyl (-CF₃) group at position 5.

- Terminal hydroxyl (-OH) group at position 1.

- Applications :

Comparison with Structurally Similar Fluorinated Alcohols

7,7,8,8,8-Pentafluorooctan-1-ol

- Molecular Formula : C₈H₁₃F₅O

- Molecular Weight : 220.18 g/mol

- Key Differences :

- Fewer fluorines (5 vs. 12 ) and lacks the trifluoromethyl group.

- Higher hydrogen content (C₈H₁₃F₅O vs. C₈H₅F₁₅O), leading to lower hydrophobicity.

- Physicochemical Properties :

- Applications: Potential use as a solvent or intermediate in fluoroorganic synthesis.

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol (CAS 647-42-7)

- Molecular Formula : C₈H₅F₁₃O

- Molecular Weight : 364.11 g/mol

- Key Differences :

- Contains 13 fluorines but lacks the trifluoromethyl group.

- Linear perfluoroalkyl chain vs. branched CF₃ substitution in the target compound.

- Synthesis :

- Applications :

- Likely used in coatings or surfactants due to high fluorination.

4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-8-(trifluoromethyl)-1,2-Nonanediol (CAS 105416-14-6)

- Molecular Formula : C₉H₈F₁₅O₂ (inferred from )

- Key Differences: Diol structure (two -OH groups) vs. mono-ol in the target compound. Additional trifluoromethyl group but fewer fluorines overall (15 vs. 15, distributed differently).

- Applications :

Tabulated Comparison of Key Properties

Physicochemical and Functional Insights

- Acidity: The target compound’s -OH group is highly acidic due to electron-withdrawing fluorines and CF₃, lowering its pKa compared to non-fluorinated alcohols.

- Thermal Stability : Superior to less-fluorinated analogs (e.g., 7,7,8,8,8-Pentafluorooctan-1-ol) due to increased C-F bond density .

- Solubility : Expected to be insoluble in polar solvents (e.g., water) but miscible with fluorinated solvents.

Biological Activity

3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol (commonly referred to as Dodecafluoro alcohol) is a fluorinated compound with significant biological implications. Its unique structure imparts distinct chemical properties that influence its interactions within biological systems. This article explores the biological activity of this compound through a review of relevant studies and findings.

Chemical Formula: C12H3F21

Molecular Weight: 546.1187 g/mol

CAS Number: 30389-25-4

IUPAC Name: this compound

The compound belongs to a class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are recognized for their persistence in the environment and potential bioaccumulation.

Dodecafluoro alcohol exhibits unique interactions with biological macromolecules due to its fluorinated nature. Research indicates that compounds containing CF2 and CF3 groups can act as strong halogen bond donors. These interactions can influence various biological pathways including enzyme activity and receptor binding .

Toxicological Profile

The toxicity of Dodecafluoro alcohol has been evaluated in several studies:

- Skin Irritation: Classified as a skin irritant (Category 2) and eye irritant (Category 2A), indicating potential harm upon contact .

- Endocrine Disruption: Some studies suggest that PFAS compounds may disrupt endocrine functions by interfering with hormone signaling pathways. This has been evidenced by altered immune responses in populations exposed to PFAS .

Immunotoxicity in Humans

A notable case study involving children from the Faroe Islands demonstrated that exposure to PFAS was associated with lower antibody responses to vaccinations. This suggests that Dodecafluoro alcohol and similar compounds may impair immune system function .

Environmental Impact

Research has shown that PFAS compounds like Dodecafluoro alcohol accumulate in the liver and kidneys of organisms due to their hydrophobic properties. This accumulation raises concerns about long-term health effects and environmental persistence .

Research Findings

| Study | Findings |

|---|---|

| Lau et al. (2007) | Identified toxicity profiles for various PFAS including Dodecafluoro alcohol; noted significant bioaccumulation potential. |

| Rosenmai et al. (2013) | Demonstrated endocrine-disrupting effects in vitro; highlighted the need for further investigations into reproductive toxicity. |

| Danish EPA Report (2015) | Discussed regulatory actions on PFAS due to their persistent and toxic nature; emphasized health risks associated with long-term exposure. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octan-1-ol, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves multi-step fluorination reactions, starting with halogenated precursors. For example, controlled radical polymerization or nucleophilic substitution under anhydrous conditions is often employed to introduce fluorine groups. Purity verification requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and nuclear magnetic resonance (NMR) (particularly and ) to confirm structural integrity. Fluorine content can be quantified via combustion ion chromatography (CIC) .

Q. How can researchers characterize the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess thermal stability. Decomposition products can be identified via pyrolysis-GC-MS or Fourier-transform infrared spectroscopy (FTIR) . For kinetic studies, apply the Flynn-Wall-Ozawa method to calculate activation energies under inert and oxidative atmospheres .

Q. What are the primary applications of this compound in materials science, and how do its properties enable these uses?

- Methodological Answer : Its strong C-F bonds and hydrophobic/oleophobic properties make it suitable as a precursor for fluorinated surfactants and anti-fouling coatings . Applications in membrane technologies (e.g., fuel cells) leverage its chemical resistance. Surface energy measurements via contact angle analysis and X-ray photoelectron spectroscopy (XPS) are critical for evaluating performance .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on fluorine substitution effects on transition states. Software like Gaussian or ORCA can simulate interactions with catalysts (e.g., palladium complexes). Validate predictions with kinetic isotope effect (KIE) studies and in situ Raman spectroscopy during reactions .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies using Hansen solubility parameters (HSP) to correlate solvent polarity and fluorophilicity. Cross-validate results with dynamic light scattering (DLS) for colloidal stability and small-angle X-ray scattering (SAXS) for aggregation behavior. Address discrepancies by controlling trace moisture (via Karl Fischer titration) and temperature gradients .

Q. How does the compound’s environmental persistence impact its use in sustainable chemistry, and what mitigation strategies exist?

- Methodological Answer : Assess environmental fate using OECD 301B biodegradation tests and high-resolution mass spectrometry (HRMS) for detecting degradation byproducts. To mitigate bioaccumulation, explore structural modifications (e.g., shorter perfluoroalkyl chains) or encapsulation in biodegradable polymers. Lifecycle analysis (LCA) frameworks can quantify trade-offs between performance and sustainability .

Q. What advanced separation techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer : Supercritical CO extraction minimizes thermal degradation of fluorinated compounds. For high-purity isolation, combine high-performance liquid chromatography (HPLC) with fluorinated stationary phases (e.g., C8F17-modified silica). Process optimization via response surface methodology (RSM) improves yield and solvent efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.